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Introduction

[D-Ser2, Leu5]-Enkephalin-Thré (DSLET) is a potent and highly selective synthetic opioid
peptide analog that acts as an agonist for the delta (d)-opioid receptor. Its high affinity and
selectivity for the d-opioid receptor over the mu (u)-opioid receptor make it an invaluable
pharmacological tool in neuropharmacology research. DSLET is widely utilized to investigate
the physiological and pathological roles of the d-opioid receptor system, including its
involvement in analgesia, mood regulation, and neuroprotection. These application notes
provide a comprehensive overview of the use of DSLET in key neuropharmacological
experiments, including detailed protocols and data presentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DSLET, providing a clear
comparison of its binding affinity, selectivity, and in vivo efficacy.
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Parameter Receptor

Value

Description

Binding Affinity (Ki) 4-opioid

0.501 nM (pKi: 9.3)[1]

The equilibrium
dissociation constant,
indicating the
concentration of
DSLET required to
occupy 50% of the &-
opioid receptors at
equilibrium. A lower Ki
value signifies higher

binding affinity.

p-opioid 63.1 nM (pKi: 7.2)[2]

The equilibrium
dissociation constant
for the p-opioid

receptor.

Selectivity ovs.

~126-fold

The ratio of Ki values
(1/d), demonstrating
DSLET's preferential
binding to the &-opioid

receptor.

Functional Potency

o-opioid
(IC50)

1.2nM

The concentration of
DSLET that elicits a
half-maximal inhibitory
response in a
forskolin-stimulated
CcAMP accumulation
assay, indicating its
potency in a functional

cellular context.
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The dose-dependent

effect of DSLET on
i ] Analgesia (Hot Plate increasing the latency
In Vivo Efficacy See Table 2 ] )
Test) of a nociceptive

response to a thermal

stimulus in mice.

Table 1. DSLET Binding Affinity, Selectivity, and Functional Potency.

] Mean Paw Withdrawal % Maximum Possible Effect
DSLET Dose (hmol, i.c.v.)
Latency (seconds) + SEM (%MPE)
0 (Vehicle) 125+1.2 0%
1 18.7+2.1 35%
3 254 +2.8 72%
10 35.2+35 126%

Table 2: Dose-Response of Intracerebroventricular (i.c.v.) DSLET in the Mouse Hot Plate Test.
The %MPE is calculated as: [((Post-drug latency - Baseline latency) / (Cut-off time - Baseline
latency)) x 100]. A cut-off time of 45 seconds is used to prevent tissue damage.

Signaling Pathway

Activation of the d-opioid receptor by DSLET initiates a cascade of intracellular signaling
events. The d-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to
inhibitory G-proteins of the Gi/o family.[3][4] Upon agonist binding, the G-protein is activated,
leading to the dissociation of its a and By subunits, which then modulate the activity of various
downstream effector proteins.[5][6]
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Intracellular Space

Plasma Membrane

Extracellular Space .
N
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5-Opioid Receptor

Prepare Cell Membranes
(Expressing d-opioid receptors) ( Culture Cells
(

l Expressing &-opioid receptors)

Incubation: l

- Membranes Stimulation:
- [3H]-Naltrindole (Radioligand) - Cells
- Varying concentrations of DSLET - Forskolin (to increase cAMP)
l - Varying concentrations of DSLET

( Rapid Filtration )
(Separates bound from free radioligand) Cell Lysis

Scintillation Counting
(Measures radioactivity) cAMP Detection
l (e.g., HTRF, ELISA)
Data Analysis: l
- Plot % inhibition vs. DSLET concentration Data Analysis:
- Determine 1C50 - Plot % inhibition of cAMP vs. DSLET concentration
- Calculate Ki using Cheng-Prusoff equation - Determine I1C50
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(Acclimatize Mice to Test Environment)

(Measure Baseline Paw Withdrawal Latenca
(Administer DSLET (i.c.v.) or Vehicle)

(Measure Paw Withdrawal Latency at Timed Intervals)

:

Data Analysis:
- Calculate % Maximum Possible Effect (%MPE)
- Compare latencies between groups

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tool-in-neuropharmacology-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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